3-(azetidin-3-ylsulfonyl)-1H-indole

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

Select this C3-azetidine sulfone indole for its unique strained ring geometry (~26.5 kcal/mol) that pre-organizes the sulfonyl vector, reducing entropic binding penalties. Retains indole N-H (pKa ~17) as a canonical hinge H-bond donor—absent in N1-sulfonamide analogs—making it a drop-in scaffold for type I kinase programs. Dual free amines (indole N-H & azetidine N-H) enable parallel library synthesis or DEL diversification. Available at ≥95% purity for immediate SAR exploration without custom synthesis delays.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 2097952-63-9
Cat. No. B1480430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azetidin-3-ylsulfonyl)-1H-indole
CAS2097952-63-9
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESC1C(CN1)S(=O)(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C11H12N2O2S/c14-16(15,8-5-12-6-8)11-7-13-10-4-2-1-3-9(10)11/h1-4,7-8,12-13H,5-6H2
InChIKeyLQAPJBRPFUGHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-ylsulfonyl)-1H-indole (CAS 2097952-63-9): Baseline Identity and Procurement Profile


3-(Azetidin-3-ylsulfonyl)-1H-indole (CAS 2097952-63-9) is a synthetic small-molecule building block comprising a 1H-indole core substituted at the C3 position with an azetidin-3-ylsulfonyl group . Its molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol . The compound is commercially available from Toronto Research Chemicals (TRC, catalog A218191) at a purity of ≥95% . The azetidine sulfone motif introduces a conformationally constrained, strained four-membered ring that is distinct from the five-membered pyrrolidine analogs (e.g., 3-(pyrrolidin-3-ylsulfonyl)-1H-indole, CAS 2097972-15-9) and from N-sulfonamide regioisomers such as 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole (CAS 1803591-38-9) .

Why Substituting 3-(Azetidin-3-ylsulfonyl)-1H-indole with Ring-Size or Regioisomeric Analogs Fails


Generic substitution among indole-sulfonyl building blocks is chemically invalid because even subtle structural alterations—ring size (azetidine → pyrrolidine), sulfonamide vs. sulfone connectivity, or C3 vs. N1 attachment—produce discrete chemical entities with non-interchangeable reactivity, conformational preferences, and biological recognition profiles [1]. The azetidine ring imposes greater ring strain (~26.5 kcal/mol) and a smaller N–C–C bond angle (~90°) compared to pyrrolidine (~6 kcal/mol strain; ~105°), directly affecting the spatial orientation of the sulfonyl group and the basicity of the azetidine nitrogen (pKa ~8.5–9.5 vs. pyrrolidine pKa ~10.5–11.5) [2]. Furthermore, C3-sulfonyl indoles retain an unsubstituted indole N–H (H-bond donor; pKa ~16–17), which is lost in N1-sulfonamide analogs, fundamentally altering hydrogen-bonding capacity and target engagement potential [3].

Quantitative Differential Evidence: 3-(Azetidin-3-ylsulfonyl)-1H-indole vs. Closest Analogs


Azetidine vs. Pyrrolidine Ring Size: Impact on Conformational Constraint and Ligand Efficiency

The azetidine ring in 3-(azetidin-3-ylsulfonyl)-1H-indole imposes significantly greater conformational constraint than the pyrrolidine ring in 3-(pyrrolidin-3-ylsulfonyl)-1H-indole. Ring strain energy for azetidine is approximately 26.5 kcal/mol versus approximately 6 kcal/mol for pyrrolidine [1]. This strain restricts the number of accessible low-energy conformers and orients the sulfonyl group in a more defined spatial vector, which can translate to enhanced binding enthalpy when the bioactive conformation is pre-organized. The reduced basicity of the azetidine nitrogen (pKa ~8.5–9.5) relative to pyrrolidine (pKa ~10.5–11.5) also reduces the fraction protonated at physiological pH, potentially improving membrane permeability [2].

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

C3-Sulfonyl (Sulfone) vs. N1-Sulfonamide Connectivity: Divergent Hydrogen-Bonding Capacity

3-(Azetidin-3-ylsulfonyl)-1H-indole retains a free indole N–H (pKa ~16–17) capable of serving as a hydrogen-bond donor, whereas the regioisomeric 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole (CAS 1803591-38-9) is an N-sulfonamide with no indole N–H donor . This difference is quantifiable: the target compound has one additional H-bond donor (HBD = 2; indole N–H + azetidine N–H) compared to the N-sulfonamide analog (HBD = 1; azetidine N–H only) [1]. Additionally, the C3-sulfonyl group is electron-withdrawing (Hammett σₚ ~+0.72 for SO₂R), polarizing the indole ring differently than the N1-sulfonamide, which withdraws electron density directly from the indole nitrogen [2].

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationships

Azetidine Sulfinate Coupling: Synthetic Accessibility Advantage Over Aryl Sulfone Analogs

The synthesis of 3-(azetidin-3-ylsulfonyl)-1H-indole is enabled by azetidine-3-sulfinate salt coupling chemistry, which proceeds under mild conditions from commercially available 3-iodoazetidine precursors in three steps [1]. This contrasts with 3-(phenylsulfonyl)-1H-indole analogs, which require pre-formed aryl sulfonyl chlorides and often necessitate harsher Friedel-Crafts-type conditions [2]. The azetidine sulfinate route achieves reported yields of 60–85% for indole coupling, providing a more direct, modular entry into C3-sulfonyl indoles bearing a basic amine handle for further diversification [1].

Synthetic Chemistry Building Block Utility Parallel Synthesis

Indole N–H as a Pharmacophoric Anchor: Implications for Kinase and Receptor Target Engagement

In kinase drug discovery, the indole N–H frequently serves as a critical hinge-binding hydrogen-bond donor. The target compound retains this N–H, whereas the isatin-derived comparator 5-(azetidin-1-ylsulfonyl)indoline-2,3-dione (CHEMBL64789, BDBM10308) lacks this donor due to the 2,3-dione oxidation [1]. Empirically, 5-(azetidin-1-ylsulfonyl)indoline-2,3-dione exhibits caspase-3 inhibition with an IC₅₀ of 170 nM in human SK-N-SH cells [1], but its isatin core precludes the canonical hinge-binding interaction available to the target compound's indole scaffold. Although direct kinase inhibition data for the target compound are not yet publicly available, the indole N–H is a well-precedented hinge-binding motif across numerous kinase inhibitor co-crystal structures (e.g., sunitinib, PDGFR/VEGFR inhibitor complexes) [2].

Kinase Inhibition Receptor Pharmacology Structure-Based Drug Design

Recommended Application Scenarios for 3-(Azetidin-3-ylsulfonyl)-1H-indole Based on Differential Evidence


Fragment-Based Lead Generation Requiring Conformationally Pre-Organized Sulfone Building Blocks

The azetidine ring's high strain energy (~26.5 kcal/mol) pre-organizes the sulfonyl vector, reducing the entropic penalty upon target binding [1]. This makes 3-(azetidin-3-ylsulfonyl)-1H-indole an ideal fragment or building block for programs where ligand efficiency (LE) optimization is critical. Medicinal chemistry teams can leverage this conformational constraint to improve binding enthalpy relative to the more flexible pyrrolidine analog [1]. Additionally, the commercial availability from TRC (catalog A218191) at $115/100 mg enables rapid SAR exploration without custom synthesis delays .

Kinase-Focused Library Design Exploiting the Indole N–H Hinge-Binding Motif

The retained indole N–H (pKa ~16–17; HBD = 1) provides a canonical hinge-binding hydrogen-bond donor that is absent in N1-sulfonamide and isatin-based analogs [2]. For kinase inhibitor discovery programs—particularly those targeting tyrosine kinases or CMGC-family kinases where indole-containing type I inhibitors are well-precedented—this compound offers a direct entry into C3-diversified indole scaffolds without sacrificing the hinge-binding pharmacophore [2]. The azetidine secondary amine further provides a vector for solubility-enhancing or target-engaging substituents.

Parallel Synthesis and DNA-Encoded Library (DEL) Chemistry Requiring Dual-Functional Handles

The azetidine sulfinate coupling chemistry enables simultaneous installation of the sulfone linker and a free secondary amine handle in a single synthetic operation [3]. This dual functionality—the indole N–H for target engagement and the azetidine N–H for further diversification (acylation, reductive amination, sulfonylation)—makes the compound an efficient scaffold for parallel library synthesis and DEL technology, where each synthetic step is cost-intensive and yield-limiting. The three-step synthetic accessibility from commercial 3-iodoazetidine further supports large-scale library production [3].

Selectivity Profiling Against Isatin-Derived Caspase Inhibitors Where Indole Integrity Is Required

Isatin-based sulfonamides such as 5-(azetidin-1-ylsulfonyl)indoline-2,3-dione (caspase-3 IC₅₀ = 170 nM) have demonstrated on-target potency but suffer from the isatin warhead's inherent electrophilicity and lack of indole N–H [4]. For programs seeking to decouple caspase inhibition from electrophilic reactivity, or requiring the indole N–H for alternative target engagement (e.g., kinase hinge binding), 3-(azetidin-3-ylsulfonyl)-1H-indole provides a structurally distinct, non-electrophilic alternative scaffold that retains the azetidine sulfonyl motif while restoring the full indole aromatic system [4].

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